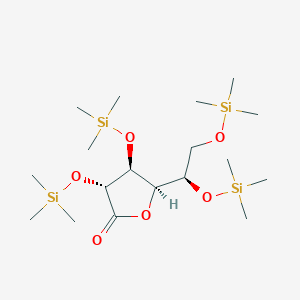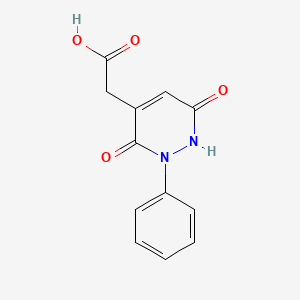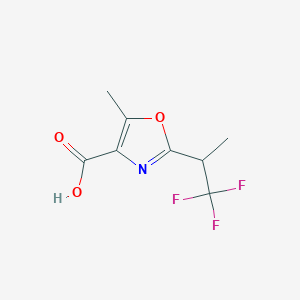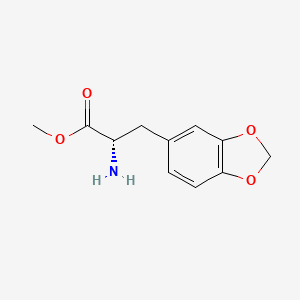
1H-Indazole-6,7-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazole-6,7-diamine is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are found in various pharmacologically active compounds The structure of this compound consists of a fused benzene and pyrazole ring with two amine groups attached at the 6th and 7th positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-6,7-diamine can be synthesized through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-fluorobenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-mediated N-N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and scalability. For example, the Cu(OAc)2-catalyzed synthesis mentioned earlier can be adapted for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-6,7-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro-indazole derivatives, while reduction can produce amino-indazole compounds.
Scientific Research Applications
1H-Indazole-6,7-diamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is used in studying enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indazole-6,7-diamine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity. Pathways involved in its mechanism of action include inhibition of kinase enzymes and interference with DNA replication processes .
Comparison with Similar Compounds
1H-Indazole: The parent compound without the amine groups.
2H-Indazole: A structural isomer with different electronic properties.
1H-Indazole-3-carboxylic acid: Another derivative with a carboxyl group at the 3rd position.
Uniqueness: 1H-Indazole-6,7-diamine is unique due to the presence of two amine groups at the 6th and 7th positions, which significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indazole derivatives and contributes to its potential as a versatile compound in various applications .
Properties
CAS No. |
39761-90-5 |
|---|---|
Molecular Formula |
C7H8N4 |
Molecular Weight |
148.17 g/mol |
IUPAC Name |
1H-indazole-6,7-diamine |
InChI |
InChI=1S/C7H8N4/c8-5-2-1-4-3-10-11-7(4)6(5)9/h1-3H,8-9H2,(H,10,11) |
InChI Key |
ZOKABZIOOBIMGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1C=NN2)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanamine](/img/structure/B13115515.png)
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)



![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)
![6-Iodobenzo[d]thiazol-2(3H)-one](/img/structure/B13115575.png)







